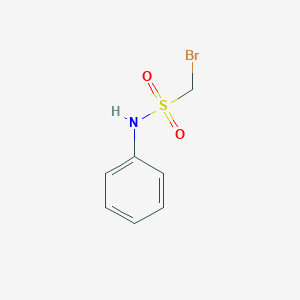
Methanesulfonamide, 1-bromo-N-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, 1-bromo-N-phenyl- is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1-bromo-N-phenyl- typically involves the reaction of methanesulfonamide with a brominating agent in the presence of a catalyst. One common method is the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes, which provides (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides in good yield and in a highly regio- and stereoselective manner . The reaction is often carried out under mild conditions with a palladium catalyst.
Industrial Production Methods
Industrial production of Methanesulfonamide, 1-bromo-N-phenyl- may involve large-scale bromination reactions using similar synthetic routes as described above. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Methanesulfonamide, 1-bromo-N-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to facilitate the exchange of the bromine atom with other nucleophiles.
Brominating Agents: Such as N-bromosuccinimide (NBS), used in the initial synthesis of the compound.
Major Products Formed
The major products formed from the reactions of Methanesulfonamide, 1-bromo-N-phenyl- depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-phenyl sulfonamide derivatives.
科学研究应用
Methanesulfonamide, 1-bromo-N-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry: Utilized in the production of various chemical intermediates and as a building block in the synthesis of more complex molecules
作用机制
The mechanism of action of Methanesulfonamide, 1-bromo-N-phenyl- involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The sulfonamide group can also interact with biological molecules, potentially affecting their function and activity.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: A related compound with a trifluoromethyl group instead of a bromine atom.
N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide derivative with different substituents.
Uniqueness
Methanesulfonamide, 1-bromo-N-phenyl- is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential applications compared to other sulfonamide derivatives. Its ability to undergo specific substitution reactions makes it a valuable compound in organic synthesis and research.
属性
CAS 编号 |
54114-59-9 |
|---|---|
分子式 |
C7H8BrNO2S |
分子量 |
250.12 g/mol |
IUPAC 名称 |
1-bromo-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C7H8BrNO2S/c8-6-12(10,11)9-7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI 键 |
OYYBZKOOARPRGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
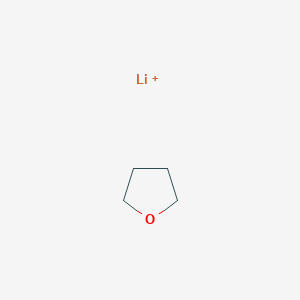

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)

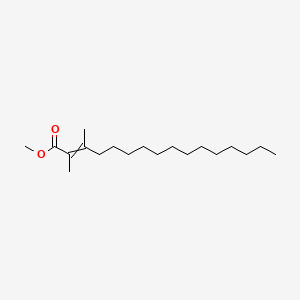
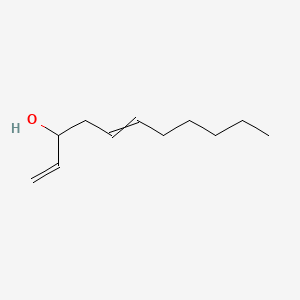
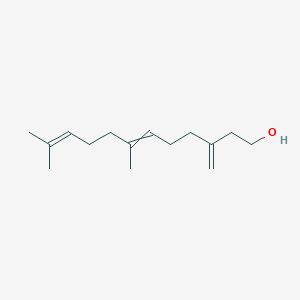
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
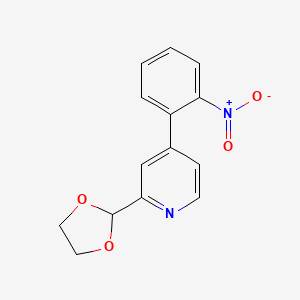
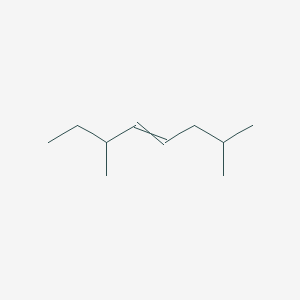
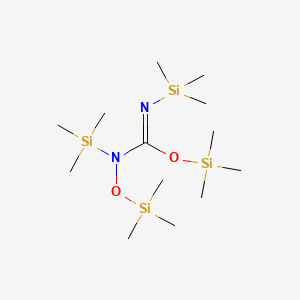
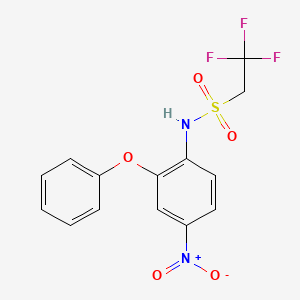
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
